Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)methanone
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Overview
Description
Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)methanone is a complex organic compound that features a combination of pyrrolidine, pyridine, and piperidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)methanone typically involves multi-step organic reactionsKey reagents often include pyridine derivatives, pyrrolidine, and piperidine, with reaction conditions involving catalysts, solvents, and controlled temperatures .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to optimize the production process. The use of robust catalysts and efficient purification methods, such as chromatography, are crucial in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and pH levels to ensure optimal reaction rates and yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce amines or hydrocarbons. Substitution reactions can introduce various functional groups, such as halides or alkyl groups .
Scientific Research Applications
Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)methanone has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as proteins or nucleic acids. The compound may bind to active sites on enzymes, altering their activity and affecting biochemical pathways. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Similar Compounds
Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)methanone: shares structural similarities with other heterocyclic compounds, such as imidazole and triazole derivatives.
Pyrrolidine-based compounds: Known for their biological activity and use in drug discovery.
Pyridine-based compounds: Widely used in medicinal chemistry for their pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its combination of three different heterocyclic rings, which may confer unique biological activities and chemical reactivity. This structural complexity allows for diverse interactions with biological targets, making it a valuable compound for research and development .
Biological Activity
Phenyl(2-(2-(pyrrolidin-1-yl)pyridin-3-yl)piperidin-1-yl)methanone is a complex organic compound with significant potential in medicinal chemistry. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a phenyl group attached to a ketone, which connects two nitrogen-containing heterocycles: a pyrrolidine and a piperidine, linked to a pyridine ring. Its molecular formula is C21H25N3O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The structural complexity suggests that it may interact with multiple biological targets, making it a candidate for drug development.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities:
- Anticancer Activity : Similar compounds have shown significant inhibition of cancer cell proliferation. For instance, derivatives of pyrrolidinone and piperidinone have demonstrated distinct biological activities against cancer cell lines such as MDA-MB-231 (breast cancer) and PANC-1 (pancreatic cancer) .
- Neuropharmacological Effects : The compound's structure suggests potential interactions with neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This could position it as a candidate for treating neurological disorders.
The biological activity of this compound can be attributed to its ability to bind to various receptors and enzymes:
- Binding Affinity Studies : Interaction studies reveal that the compound has a binding affinity for several biological targets, which can be assessed using techniques like radiolabeled ligand binding assays and computational docking .
- Cellular Activity : In vitro studies have shown that the compound can inhibit specific cellular pathways involved in tumor growth and metastasis. For example, it has been noted to impair the invasion and migration of cancer cells in a concentration-dependent manner .
Comparative Analysis with Similar Compounds
Compound Name | Structural Similarity | Unique Features | Biological Activity |
---|---|---|---|
2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)(phenyl)methanone | Contains similar piperidine and pyridine rings | Methyl group substitution | Moderate anticancer activity |
4-(pyrrolidin-1-yloxy)phenol | Similar heterocyclic structure | Hydroxy group instead of ketone | Antioxidant properties |
3-pyridyle(piperidin-1-yloxy)phenol | Similar core structure | Hydroxy group addition | Potential neuroprotective effects |
The uniqueness of this compound lies in its specific arrangement of functional groups, particularly the ketone linkage and dual nitrogen heterocycles. This configuration may enhance its reactivity and biological activity compared to similar compounds lacking these features .
Case Studies and Research Findings
Several studies have focused on the pharmacological effects of this compound:
- In Vivo Studies : Animal models have been used to demonstrate the efficacy of similar compounds in reducing tumor size and improving survival rates in cancer models .
- Mechanistic Studies : Research has identified specific pathways affected by the compound, including apoptosis induction in cancer cells through caspase activation .
- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) profiles indicate favorable properties for oral bioavailability, which is crucial for therapeutic applications .
Properties
Molecular Formula |
C21H25N3O |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
phenyl-[2-(2-pyrrolidin-1-ylpyridin-3-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C21H25N3O/c25-21(17-9-2-1-3-10-17)24-16-5-4-12-19(24)18-11-8-13-22-20(18)23-14-6-7-15-23/h1-3,8-11,13,19H,4-7,12,14-16H2 |
InChI Key |
ILNIIKSBZRMTSM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C(C1)C2=C(N=CC=C2)N3CCCC3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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